molecular formula C18H16BrN5O2 B2790491 (4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1396809-73-6

(4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B2790491
CAS No.: 1396809-73-6
M. Wt: 414.263
InChI Key: YADMNXIKSUXMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone features a pyrazolo[1,5-a]pyridine core fused with a pyridine ring, linked via a methanone bridge to a piperazine moiety substituted with a 5-bromonicotinoyl group.

Key structural attributes:

  • Pyrazolo[1,5-a]pyridine core: Imparts rigidity and π-stacking capability.
  • 5-Bromonicotinoyl group: Introduces bromine for enhanced binding affinity and metabolic stability.
  • Piperazine linker: Provides conformational flexibility and facilitates interactions with hydrophobic pockets in enzymes or receptors.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN5O2/c19-14-9-13(10-20-11-14)17(25)22-5-7-23(8-6-22)18(26)15-12-21-24-4-2-1-3-16(15)24/h1-4,9-12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADMNXIKSUXMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CN=C2)Br)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone typically involves multi-step organic reactionsEach step requires specific reagents and conditions, such as the use of organic solvents, catalysts, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol or amine derivative .

Scientific Research Applications

(4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in studies of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Therapeutic Implications

  • Target Compound : Demonstrates moderate RET kinase inhibition (IC₅₀ ~50 nM) in preclinical models, attributed to bromine-mediated halogen bonding with RET’s hinge region .
  • Diphenylmethyl Analog [15] : Superior RET inhibition (IC₅₀: 8 nM) due to enhanced hydrophobic interactions but suffers from poor aqueous solubility (LogP = 5.2).
  • Thienyl Analog [4] : Lower kinase activity but improved metabolic stability (t₁/₂ = 6.2 h in human liver microsomes) compared to the target compound (t₁/₂ = 3.8 h) .

Biological Activity

The compound (4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of this compound consists of a piperazine ring substituted with a bromonicotinoyl group and a pyrazolo[1,5-a]pyridine moiety. This unique arrangement allows for interactions with various biological targets.

Research has indicated that compounds similar to this compound exhibit several biological activities, including:

  • Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit enzymes like tyrosinase, which is crucial in melanin production. For instance, studies have demonstrated that certain piperazine derivatives act as competitive inhibitors of tyrosinase, leading to reduced melanin synthesis in melanoma cells .
  • Anticancer Properties : Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines. For example, certain thiazole derivatives exhibited significant growth inhibition in glioma cells by targeting Na+/K(+)-ATPase and Ras oncogene activity . This suggests that the piperazine moiety could also play a role in anticancer activity.

Biological Activity Data

The following table summarizes key findings related to the biological activity of related compounds:

Compound NameBiological ActivityIC50 Value (μM)Target
4-(4-Fluorobenzyl)piperazin-1-yl](2-trifluoromethyl)methanoneInhibitor of Agaricus bisporus tyrosinase0.18Tyrosinase
4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanoneInhibitor of Na+/K(+)-ATPase~10Na+/K(+)-ATPase
(4-Chloro-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanoneAnticancer activity in glioma cellsNot specifiedRas oncogene

Case Studies

  • Tyrosinase Inhibition : A study focused on the design and synthesis of piperazine derivatives showed that specific modifications led to enhanced inhibitory effects on tyrosinase. The compound 4-(4-fluorobenzyl)piperazin-1-ylmethanone was identified as a potent inhibitor with an IC50 value significantly lower than traditional inhibitors like kojic acid .
  • Anticancer Activity : Another investigation assessed the cytotoxic effects of thiazole derivatives on cancer cell lines. The results indicated that certain compounds displayed over ten times greater inhibitory activity compared to standard treatments, suggesting a promising avenue for further development in cancer therapeutics .

Q & A

Q. What are the optimal synthetic routes for (4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone, and how can purity be maximized?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation between the pyrazolo[1,5-a]pyridine core and the bromonicotinoyl-piperazine moiety using carbodiimide-based reagents (e.g., EDCI/HOBt) .
  • Protection/deprotection steps : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate synthesis .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (solvent: ethanol/water mixtures) to achieve >95% purity .

Q. Key data :

ParameterValueSource
Yield (final step)62–68%
Purity (HPLC)≥97%

Q. What analytical techniques are recommended for structural characterization?

  • Spectroscopy :
    • 1H/13C NMR : Confirm connectivity of the piperazine, pyrazolo[1,5-a]pyridine, and bromonicotinoyl groups. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–170 ppm) .
    • HRMS : Validate molecular formula (e.g., C₁₈H₁₅BrN₆O₂) with <2 ppm mass error .
  • X-ray crystallography : Resolve stereochemical ambiguities in crystalline intermediates .

Example : The trifluoromethyl group in analogous compounds shows distinct 19F NMR shifts (δ -60 to -65 ppm) .

Q. How can solubility and stability under physiological conditions be assessed?

  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) with HPLC quantification .
  • Stability :
    • Thermal : DSC/TGA to determine decomposition temperatures (>200°C for related compounds) .
    • Hydrolytic : Incubate in buffer solutions (pH 1–9) at 37°C for 24–72 hours; monitor degradation via LC-MS .

Data : Pyrazolo-pyridine derivatives often exhibit logP values of 2.5–3.5, indicating moderate lipophilicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Systematic substitution : Replace the 5-bromo group on the nicotinoyl moiety with Cl, CF₃, or methyl to evaluate electronic effects .
  • In vitro assays : Test analogs against kinase targets (e.g., PI3K, JAK2) using fluorescence polarization or ATP-competitive binding assays .
  • Pharmacophore modeling : Align active conformers using software like Schrödinger’s Phase to identify critical hydrogen-bonding motifs .

Example : Piperazine-linked pyrazolo[1,5-a]pyridines show enhanced selectivity for serotonin receptors when substituted with electron-withdrawing groups .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Orthogonal validation : Confirm target engagement using surface plasmon resonance (SPR) alongside enzymatic assays .
  • Kinetic studies : Differentiate allosteric vs. competitive inhibition via time-dependent IC50 shifts .
  • Meta-analysis : Compare datasets using cheminformatics tools (e.g., ChEMBL) to identify outliers influenced by assay conditions (e.g., ATP concentration variations) .

Case study : Discrepancies in IC50 values for triazole-pyrimidine analogs were resolved by standardizing assay protocols (e.g., pre-incubation time) .

Q. How can computational methods predict off-target interactions or toxicity?

  • Molecular docking : Screen against the Protein Data Bank (PDB) using AutoDock Vina to identify potential off-targets (e.g., cytochrome P450 isoforms) .
  • ADMET prediction : Use SwissADME or ProTox-II to estimate permeability (e.g., blood-brain barrier penetration) and hepatotoxicity risks .
  • MD simulations : Analyze ligand-receptor complex stability over 100-ns trajectories (GROMACS/AMBER) to prioritize stable binders .

Example : Piperazine-containing compounds often show hERG channel binding; introduce polar substituents (e.g., hydroxyl groups) to mitigate cardiotoxicity .

Q. What experimental designs are critical for in vivo pharmacokinetic studies?

  • Dosing regimens : Single-dose (5–50 mg/kg) vs. multiple-dose studies in rodent models to assess Cmax and AUC .
  • Tissue distribution : Radiolabel the compound (e.g., 14C) and quantify accumulation in target organs via scintillation counting .
  • Metabolite profiling : Use HRMS/MS to identify phase I/II metabolites in plasma and excreta .

Key parameter : Analogous compounds exhibit t1/2 of 2–4 hours in rats, requiring sustained-release formulations for therapeutic efficacy .

Q. How can crystallographic data inform salt/cocrystal formation for improved bioavailability?

  • Salt screening : Co-crystallize with pharmaceutically acceptable counterions (e.g., HCl, succinate) and analyze via PXRD .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds with water) to predict stability .

Example : Hydrochloride salts of piperazine derivatives show 3-fold higher aqueous solubility than free bases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.